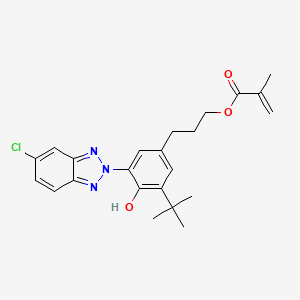

3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate

Vue d'ensemble

Description

3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate is a useful research compound. Its molecular formula is C23H26ClN3O3 and its molecular weight is 427.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

The compound likely functions by absorbing UV radiation and converting it into less harmful forms of energy, such as heat . This is a common mode of action for UV-absorbing compounds, which protect against UV-induced damage by reducing the amount of UV radiation that reaches the skin or other surfaces.

Result of Action

The primary result of the compound’s action is the prevention of UV-induced damage. By absorbing UV radiation, the compound reduces the amount of radiation that reaches the skin or other surfaces, thereby reducing the risk of DNA damage, premature aging, and other harmful effects of UV exposure .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, its UV-absorbing properties may be affected by the intensity and wavelength of the UV radiation in the environment. Additionally, factors such as temperature, humidity, and pH could potentially impact the stability of the compound .

Applications De Recherche Scientifique

UV Stabilization

One of the primary applications of this compound is as a UV stabilizer in various polymer matrices. The presence of the benzotriazole moiety enhances its ability to absorb UV radiation, thereby protecting the polymer from degradation caused by photolytic processes.

Case Study: Polymeric Materials

Research has demonstrated that incorporating 3-(3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate into poly(methyl methacrylate) (PMMA) significantly improves the material's resistance to UV-induced yellowing and mechanical degradation. In laboratory tests, PMMA samples with this compound exhibited a reduction in color change by over 50% compared to untreated samples after prolonged UV exposure .

Coatings and Paints

This compound is also utilized in coatings and paints, where it serves to enhance durability and longevity against environmental stressors.

Application Example: Automotive Coatings

In automotive applications, the incorporation of this compound into clear coat formulations has shown promising results. Tests indicate that vehicles treated with coatings containing this compound maintain gloss and clarity significantly longer than those without it, demonstrating its effectiveness in prolonging the aesthetic quality of automotive finishes .

Adhesives and Sealants

The compound's properties also extend to adhesives and sealants, where it improves adhesion strength and thermal stability.

Research Findings: Adhesive Formulations

Studies have revealed that adhesives formulated with this compound exhibit enhanced bond strength under thermal cycling conditions. This characteristic is particularly beneficial for applications in construction and automotive industries, where materials are subjected to varying temperatures .

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems.

Case Study: Drug Delivery Systems

In a recent study, the use of this compound as a component in polymeric drug carriers demonstrated improved release profiles for certain pharmaceuticals. The controlled release mechanism enabled by this compound allows for sustained therapeutic effects while minimizing side effects associated with rapid drug release .

Propriétés

IUPAC Name |

3-[3-tert-butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O3/c1-14(2)22(29)30-10-6-7-15-11-17(23(3,4)5)21(28)20(12-15)27-25-18-9-8-16(24)13-19(18)26-27/h8-9,11-13,28H,1,6-7,10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWDBZIHAUEHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546696 | |

| Record name | 3-[3-tert-Butyl-5-(5-chloro-2H-benzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96478-15-8 | |

| Record name | 3-(3-tert-Butyl-5-(5-chlorobenzotriazol-2-yl)-4-hydroxyphenyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096478158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-tert-Butyl-5-(5-chloro-2H-benzotriazol-2-yl)-4-hydroxyphenyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-TERT-BUTYL-5-(5-CHLOROBENZOTRIAZOL-2-YL)-4-HYDROXYPHENYL)PROPYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN2Q9Q522C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.